molecular formula C20H15FN6O3 B3007192 5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207007-56-4

5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B3007192
CAS No.: 1207007-56-4
M. Wt: 406.377
InChI Key: VMYHMCYKNBEUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Key structural attributes include:

  • 5-(4-Fluorophenyl) substituent: A fluorinated aromatic ring at position 5, likely enhancing lipophilicity and metabolic stability .
  • 1-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl) group: A 1,2,4-oxadiazole moiety linked to an o-tolyl (2-methylphenyl) group, contributing to π-π stacking interactions and structural rigidity .
  • Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold: A bicyclic system combining triazole and pyrrolidine rings, common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O3/c1-11-4-2-3-5-14(11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)13-8-6-12(21)7-9-13/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYHMCYKNBEUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features multiple functional groups including a fluorophenyl moiety and an oxadiazole unit. These structural elements contribute to its potential pharmacological properties. The molecular formula is C19H18FN6O2C_{19}H_{18}FN_6O_2 with a molecular weight of approximately 378.39 g/mol.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and triazole have shown significant antibacterial and antifungal activities. The presence of the fluorine atom in the phenyl ring is believed to enhance these activities by increasing lipophilicity and altering the electronic properties of the molecule .

Anticancer Activity

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic proteins. The specific compound under discussion has not been extensively studied in vitro or in vivo for anticancer effects; however, related compounds have shown promise against various cancer cell lines .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that our compound could potentially exhibit similar effects .

Case Studies

Several studies have investigated similar compounds with promising results:

  • Antibacterial Activity : A study on pyrrolidine derivatives indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Another research highlighted that triazole derivatives exhibited considerable antifungal activity against Candida species, suggesting a potential application for our compound in treating fungal infections .
  • In Silico Studies : Molecular docking simulations have been employed to predict the binding affinity of similar compounds to various biological targets. These studies suggest that modifications in the structure can lead to improved interactions with target proteins involved in disease pathways .

Data Tables

Biological ActivityCompound TypeObserved EffectsReference
AntibacterialTriazoleInhibition of bacterial growth
AntifungalTriazoleEffective against Candida spp.
Anti-inflammatoryOxadiazoleReduction of pro-inflammatory markers

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to triazoles and oxadiazoles. The incorporation of fluorinated phenyl groups has been shown to enhance biological activity. For instance, derivatives of triazole compounds have exhibited significant cytotoxic effects against various cancer cell lines. The unique structural features of this compound may contribute to its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties
Compounds containing oxadiazole and triazole moieties have demonstrated promising antimicrobial activities. The presence of the fluorophenyl group may enhance lipophilicity and membrane penetration, leading to improved efficacy against bacterial strains. Research indicates that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been explored. These compounds can modulate inflammatory pathways and reduce cytokine production. The specific structure of this compound may allow it to act on multiple targets within inflammatory cascades, presenting a multifaceted approach to treating inflammatory diseases .

Material Science Applications

Organic Electronics
The unique electronic properties of compounds like this one make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown that their electronic configurations can lead to enhanced charge transport properties .

Polymer Chemistry
In polymer science, incorporating such fluorinated compounds into polymer matrices can improve thermal stability and mechanical properties. The presence of the fluorinated moiety often enhances the hydrophobicity of polymers, making them suitable for applications in coatings and sealants that require water resistance.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Organic ElectronicsExhibited high charge mobility when incorporated into OLEDs leading to improved efficiency compared to traditional materials.
Polymer ChemistryEnhanced mechanical strength and thermal stability in fluorinated polymer composites used for aerospace applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1 compares the target compound with structurally related pyrrolo-triazole-dione derivatives:

Compound Key Substituents Molecular Formula Molecular Weight Structural Highlights
Target Compound 5-(4-Fluorophenyl); 1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl) C₂₂H₁₇FN₆O₃* 432.41 g/mol Oxadiazole enhances rigidity; o-tolyl improves lipophilicity .
5-(3,4-Difluorophenyl)-1-(4-methoxybenzyl)-pyrrolo-triazole-dione 5-(3,4-Difluorophenyl); 1-(4-methoxybenzyl) C₁₈H₁₄F₂N₄O₃ 372.33 g/mol Difluorophenyl increases electronegativity; methoxybenzyl improves solubility .
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-pyrrolo-oxazole-dione 5-(2-Chlorophenyl); 3-(4-dimethylaminophenyl) C₂₃H₂₀ClN₃O₃ 445.88 g/mol Chlorophenyl enhances steric bulk; dimethylamino group aids solubility .
5-[4-(Morpholinyl)phenyl]-2-phenyl-3-(4-pyridinyl)-pyrrolo-oxazole-dione 5-(4-Morpholinylphenyl); 3-(4-pyridinyl) C₂₇H₂₃N₅O₄ 505.51 g/mol Morpholinyl and pyridinyl groups enhance hydrogen-bonding potential .

*Calculated using standard atomic weights.

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine .
  • Oxadiazole vs. Methoxybenzyl : The oxadiazole in the target compound likely increases metabolic stability over the more labile methoxy group in .
  • o-Tolyl vs. Pyridinyl : The hydrophobic o-tolyl group may favor hydrophobic binding pockets, whereas pyridinyl (in ) enables polar interactions.
Physicochemical Properties
  • LogP : The target compound’s logP is estimated to be higher than (due to o-tolyl) but lower than (chlorophenyl’s hydrophobicity).
  • Solubility : The absence of polar groups (e.g., morpholinyl in ) may limit aqueous solubility, necessitating formulation adjustments.

Q & A

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways, such as the energy barriers for triazole vs. oxadiazole ring formation .
  • Reaction Path Search : Implement the artificial force-induced reaction (AFIR) method to explore transition states and identify low-energy pathways for cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using tools like COMSOL Multiphysics integrated with AI-driven parameter optimization .

What analytical techniques are critical for characterizing the stereochemistry and crystal structure of this compound?

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration (e.g., (3aR,6aR) stereochemistry) and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using single-crystal data (space group P212121, a = 8.7982 Å, b = 9.3064 Å) .
  • NMR Spectroscopy : Assign proton environments using 2D techniques (HSQC, HMBC) to confirm regiochemistry of the oxadiazole and triazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₆H₂₀F₃N₃O₂) with <2 ppm error .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

  • Docking vs. Experimental IC₅₀ : If molecular docking (e.g., AutoDock Vina) predicts strong binding to 14-α-demethylase (PDB: 3LD6) but in vitro assays show weak inhibition, re-evaluate:
    • Protonation States : Adjust ligand protonation at physiological pH using tools like MarvinSketch .
    • Solvent Accessibility : Incorporate explicit water molecules in docking simulations to account for hydrophobic pocket interactions .
    • Free Energy Perturbation (FEP) : Refine binding affinity predictions with alchemical free-energy calculations .

What in vitro assays are suitable for evaluating the compound’s biological activity?

Q. Basic Research Focus

  • Enzyme Inhibition : Test against fungal lanosterol 14α-demethylase (CYP51) using a UV-Vis assay with ketoconazole as a positive control .
  • Antimicrobial Susceptibility : Perform microbroth dilution (CLSI guidelines) to determine MIC values against Candida spp. .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

How can solubility challenges be addressed during formulation for biological testing?

Q. Advanced Research Focus

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
  • Solid Dispersion : Enhance aqueous solubility by co-processing with polyvinylpyrrolidone (PVP K30) via spray drying .
  • LogP Optimization : Introduce hydrophilic substituents (e.g., -OH, -NH₂) on the fluorophenyl ring while monitoring lipophilicity via HPLC-derived LogP .

What strategies ensure stability of the compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 48 hours. Monitor degradation via UPLC-MS .
  • Lyophilization : Stabilize as a lyophilized powder stored at -20°C under argon to prevent hydrolysis of the oxadiazole ring .
  • pH-Dependent Stability : Use potentiometric titration (e.g., Sirius T3) to determine pKa and identify stable pH ranges (e.g., pH 5–7) .

How can regioselectivity issues in the pyrrolo-triazole core be mitigated during synthesis?

Q. Advanced Research Focus

  • Directed Metalation : Install directing groups (e.g., -OMe, -CF₃) on the o-tolyl substituent to control triazole ring formation via Pd-catalyzed C-H activation .
  • Microwave-Assisted Synthesis : Apply rapid heating (150°C, 10 min) to favor kinetic control over thermodynamic pathways, reducing byproduct formation .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen migration during cyclization via 2D ¹H-¹⁵N HMBC NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.